2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid
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Overview
Description
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H14O4. It is characterized by a dioxane ring substituted with three methyl groups and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid typically involves the reaction of methylpropanediol with formaldehyde and formic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of high-performance plastics, rubber, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with different substitution patterns.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring with different functional groups.
(2,2,5-Trimethyl-[1,3]dioxan-5-yl)methanol: Similar dioxane ring structure with a hydroxyl group.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
36294-83-4 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)4-11-8(3,6(9)10)12-5-7/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
MNCPIECMLKYVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)C(=O)O)C |
Origin of Product |
United States |
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